molecular formula C7H15NO B13905172 [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol

Cat. No.: B13905172
M. Wt: 129.20 g/mol
InChI Key: JJORCXGBWIYVCK-ZETCQYMHSA-N
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Description

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S)-1,2-dimethylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

JJORCXGBWIYVCK-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(CCCN1C)CO

Canonical SMILES

CC1(CCCN1C)CO

Origin of Product

United States

Synthetic Methodologies for 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol and Analogous Chiral Pyrrolidinemethanols

De Novo Asymmetric Synthesis of Pyrrolidine (B122466) Ring Systems

Cyclization Strategies for Chiral Pyrrolidine Ring Construction

A variety of cyclization reactions have been developed to construct the pyrrolidine ring enantioselectively. One of the most powerful methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This approach is highly atom-economical and can generate multiple stereocenters in a single step with high stereo- and regioselectivity. mappingignorance.org

Other notable cyclization strategies include:

Radical Cyclization: This method involves the formation of a carbon-carbon bond through a radical intermediate, leading to the pyrrolidine ring. acs.org

Intramolecular Hydroamination: The addition of an amine to an alkene within the same molecule, often catalyzed by transition metals, provides a direct route to the pyrrolidine core. organic-chemistry.org

Photocatalytic [3+2] Cycloaddition: This modern approach utilizes photoredox catalysis to enable the cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to form structurally diverse pyrrolidines. researchgate.net

Reductive Amination Cascades: The condensation of a 1,4-dicarbonyl compound with an amine followed by reduction is a classical yet effective method for pyrrolidine synthesis. mdpi.com

Table 1: Comparison of Selected De Novo Cyclization Strategies for Pyrrolidine Synthesis
StrategyKey FeaturesTypical Catalysts/ReagentsReference
Asymmetric 1,3-Dipolar CycloadditionHigh atom economy, potential for multiple stereocenters.Azomethine ylides, chiral metal catalysts. mappingignorance.org
Radical CyclizationEffective for forming C-C bonds.Radical initiators (e.g., AIBN), tin hydrides. acs.org
Intramolecular HydroaminationDirect formation of the N-heterocycle.Gold, Iridium, or Scandium catalysts. organic-chemistry.org
Photocatalytic [3+2] CycloadditionUses visible light, mild reaction conditions.Photoredox catalysts (e.g., Iridium complexes), Yb(OTf)3. researchgate.net

Enantioselective Functionalization of Pyrrolidine Precursors

Once the pyrrolidine ring is formed, further functionalization can be achieved enantioselectively. For instance, the diastereoselective alkylation of chiral N-protected proline esters has been extensively studied. The stereochemical outcome of these reactions is highly dependent on the N-protecting group and the alkylating agent used. nih.gov For example, alkylation of N-Boc-proline derivatives with allylic halides typically proceeds with retention of configuration, whereas the use of benzylic halides can lead to inversion. nih.gov

Recent advancements have also seen the development of photo-enzymatic cascade processes for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles, offering a sustainable and highly selective method for introducing functionality at the α-position. rsc.org

Derivatization from Naturally Occurring Chiral Pool Precursors

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a highly efficient and cost-effective strategy for the synthesis of chiral molecules.

Modification of (S)-Prolinol and Related Amino Alcohols

(S)-Prolinol, also known as (S)-(+)-2-Pyrrolidinemethanol, is a versatile chiral building block derived from the natural amino acid (S)-proline. sigmaaldrich.comwikipedia.org It is typically prepared by the reduction of L-proline or its esters using reducing agents such as lithium aluminum hydride (LiAlH₄). mdpi.comwikipedia.org The presence of both a secondary amine and a primary alcohol in (S)-prolinol allows for a wide range of chemical modifications.

The pyrrolidine ring of (S)-prolinol serves as a chiral scaffold, and its functional groups can be elaborated to access a diverse array of more complex chiral molecules. For example, it is a key starting material for the synthesis of chiral ligands used in asymmetric catalysis. sigmaaldrich.com

N-Alkylation and C2-Alkylation Strategies for [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol Synthesis

The synthesis of the target compound, [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, requires both N-methylation and C2-methylation of an appropriate precursor, such as (S)-prolinol.

N-Alkylation: The secondary amine of the pyrrolidine ring can be readily alkylated. N-methylation is a common transformation. For instance, N-methyl-L-prolinol is a commercially available derivative.

C2-Alkylation: Introducing a methyl group at the C2 position of the pyrrolidine ring is a more challenging transformation. Diastereoselective alkylation of the α-carbon to the nitrogen in proline derivatives is a well-established method. This typically involves the formation of an enolate from an N-protected proline ester, followed by reaction with an electrophile like methyl iodide. nih.gov The stereochemical control of this alkylation is crucial and is influenced by the N-protecting group and reaction conditions. nih.gov

A plausible synthetic route to [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol could involve the protection of the hydroxyl and amino groups of (S)-prolinol, followed by C2-alkylation, N-alkylation, and subsequent deprotection.

Table 2: Key Reactions in the Derivatization of Prolinol
TransformationTypical Reagents and ConditionsPurposeReference
Reduction of ProlineLiAlH₄ or LiBH₄ in an ethereal solvent (e.g., THF).To produce (S)-Prolinol. mdpi.comwikipedia.org
N-AlkylationAn alkyl halide (e.g., CH₃I) and a base, or reductive amination with an aldehyde (e.g., formaldehyde) and a reducing agent (e.g., NaBH₃CN).To introduce a substituent on the nitrogen atom. rsc.orgresearchgate.net
C2-AlkylationFormation of an enolate from an N-protected proline derivative using a strong base (e.g., LDA), followed by reaction with an alkyl halide.To introduce a substituent at the C2 position. nih.gov

Scalable Synthetic Routes for Chiral Pyrrolidinemethanol Derivatives

The industrial demand for enantiomerically pure chiral pyrrolidinemethanol derivatives, including [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, has driven the development of scalable synthetic routes that are both efficient and economically viable. These methods are crucial for producing these compounds in the quantities required for applications in pharmaceuticals and asymmetric catalysis.

A common industrial approach to synthesizing [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol involves a multi-step batch process. vulcanchem.com A key strategy is the reductive amination of a suitable ketone precursor, followed by hydroxymethylation at the 2-position. vulcanchem.com To ensure the high enantiomeric purity required for its applications, a chiral resolution step is often incorporated. vulcanchem.com This typically involves the formation of diastereomeric salts, which can be separated, followed by purification techniques such as recrystallization or chromatography to achieve an enantiomeric excess greater than 99%. vulcanchem.com

For analogous chiral pyrrolidinemethanol derivatives, several scalable synthetic strategies have been developed. One patented process for chiral pyrrolidin-2-yl-methanol derivatives highlights a route that proceeds through a Weinreb amide intermediate. This intermediate is then reacted with a Grignard reagent, followed by hydrogenation to yield the final product. This method is noted for its high yields and excellent optical purity, making it suitable for large-scale production.

Another versatile and scalable approach for producing various chiral pyrrolidine derivatives, which can be adapted for pyrrolidinemethanols, involves the use of readily available starting materials that undergo a series of robust reactions. For instance, methodologies have been developed for the synthesis of spirocyclic α,α-disubstituted pyrrolidines on a scale of up to 100 grams. nih.govnih.gov These methods include the reaction of imines with an allyl magnesium halide followed by bromocyclization, or alternatively, the use of Sakurai or Petasis reactions on cyclic ketones, followed by hydroboration-oxidation of the introduced allyl group. nih.govnih.gov

The following table summarizes some of the key scalable synthetic approaches for chiral pyrrolidinemethanol derivatives and their analogues:

Synthetic Approach Key Intermediates/Reactions Scale Advantages
Reductive Amination & HydroxymethylationKetone precursor, Chiral resolutionIndustrial BatchHigh enantiomeric purity
Weinreb Amide RouteWeinreb amide, Grignard reagent, HydrogenationScalableHigh yields, High optical purity
Bromocyclization RouteImines, Allyl magnesium halideUp to 100gUtilizes readily available materials
Sakurai/Petasis ReactionsCyclic ketones, Hydroboration-oxidationUp to 100gBroad substrate scope

Asymmetric Catalysis Employing 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol Derivatives As Chiral Ligands and Auxiliaries

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. Derivatives of 2-substituted-pyrrolidinemethanol have proven to be versatile in this domain, facilitating a range of enantioselective transformations.

Enantioselective Additions to Carbonyl Compounds (e.g., Borane (B79455) Reduction of Prochiral Ketones)

One of the most significant applications of this class of compounds is in the catalytic asymmetric reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through the formation of an oxazaborolidine catalyst in situ from a pyrrolidinemethanol derivative and a boron source like borane (BH₃). This catalytic system, famously developed by Corey, Itsuno, and Bakshi (CBS), provides a highly efficient and predictable method for enantioselective reduction.

The catalyst, formed from a chiral amino alcohol and borane, coordinates to both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid transition state where one face of the ketone is sterically shielded by a bulky substituent on the ligand, forcing the hydride transfer to occur selectively to the other face. A prominent derivative used in this context is (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, also known as (S)-diphenylprolinol. The oxazaborolidine derived from this ligand and borane has been shown to reduce acetophenone (B1666503) to (R)-1-phenylethanol with excellent yield and enantioselectivity. In one study, the reduction occurred quantitatively within one minute at room temperature, affording the product with 94.7% enantiomeric excess (ee) using just 2.5 mol% of the catalyst. Another practical method using a chiral oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane has achieved up to 98% ee in the reduction of various prochiral ketones. nih.gov

Table 1: Enantioselective Borane Reduction of Prochiral Ketones
Ketone SubstrateChiral Auxiliary/Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Product Configuration
AcetophenoneOxazaborolidine from (S)-Diphenylprolinol/BH₃·THF99.994.7R
α-TetraloneOxazaborolidine from (S)-Diphenylprolinol/BH₃·THF~10097R
PropiophenoneChiral Lactam Alcohol/BH₃·THF9598Not Specified

Asymmetric Michael Additions

Pyrrolidine (B122466) derivatives are widely used as organocatalysts in asymmetric Michael additions, where they activate carbonyl compounds by forming a nucleophilic enamine intermediate. Silyl (B83357) ether derivatives of diphenylprolinol, for instance, have been successfully employed to catalyze the addition of aldehydes and ketones to nitroolefins. This reaction provides a direct route to valuable γ-nitro carbonyl compounds, which are precursors to β-substituted GABA derivatives and other important molecules.

In a representative example, the Michael addition of acetaldehyde (B116499) to β-nitrostyrene, catalyzed by an (S)-diphenylprolinol silyl ether, proceeds efficiently to give the corresponding γ-nitro aldehyde. The bulky diphenyl(trimethyl)siloxymethyl group on the catalyst effectively shields one face of the enamine intermediate, directing the attack of the nitroolefin to the opposite face and thereby controlling the stereochemical outcome. These reactions often result in high yields and excellent enantioselectivities. rsc.org Chiral ionic liquids based on pyrrolidine have also been developed and applied as efficient and recyclable catalysts for the Michael addition of cyclohexanone (B45756) to nitroalkenes. nih.gov

Table 2: Asymmetric Michael Addition of Carbonyls to Nitroolefins
Carbonyl DonorNitroolefin AcceptorCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cyclohexanoneβ-Nitrostyrene(S)-Pyrrolidine-Pyridine Base95>99:199
Acetaldehyde(E)-3-(4-chlorophenyl)-1-nitroprop-1-ene(S)-Diphenylprolinol Silyl Ether85-94
CyclopentanoneChalconeChiral 1,2-Diaminocyclohexane-Hexanedioic Acidup to 92-up to 99

Catalytic Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. The stereochemical outcome of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. nih.gov Chiral P,N-ligands, which can be readily synthesized from amino alcohols like 2-substituted-pyrrolidinemethanols, have been investigated for this purpose. crossref.org

In the catalytic cycle of the AAA reaction, a palladium(0) complex coordinates to the allylic substrate, leading to the departure of a leaving group and the formation of a π-allyl palladium(II) intermediate. The chiral ligand controls the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex. Pyrrolidinemethanol-derived ligands create a specific chiral pocket around the metal center, influencing the orientation of the incoming nucleophile and thus determining the stereochemistry of the product. These transformations are noted for their broad scope, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high enantioselectivity. nih.gov For example, the alkylation of 2-acylimidazoles, which serve as ester enolate equivalents, has been achieved with high enantiopurity through palladium-catalyzed decarboxylative AAA. nih.gov

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
NucleophileAllylic ElectrophileLigand TypeYield (%)Enantiomeric Excess (ee, %)
Dimethyl Malonate1,3-Diphenyl-2-propenyl AcetateChiral P,N-Ligandup to 98up to 96
2-Acylimidazole Enol CarbonateAllyl CarbonateTrost Ligand8595
PyrrolesMeso Allylic ElectrophileChiral LigandHighHigh

Asymmetric Henry Reactions

The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitro alcohols, which are versatile synthetic intermediates. researchgate.net The development of catalytic asymmetric versions of this reaction has been a significant area of research. Copper(I) and Copper(II) complexes featuring chiral ligands derived from amino alcohols, including those from the pyrrolidine family, have proven to be highly effective catalysts. researchgate.netsnnu.edu.cn

For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand was shown to be an efficient catalyst for the asymmetric Henry reaction between aldehydes and nitroalkanes, producing β-nitroethanols in high yields and with excellent enantioselectivity (often >90% ee). snnu.edu.cn Similarly, chiral N,N'-dioxide/Cu(I) complexes have been developed for the reaction of aldehydes with nitroethane, affording anti-β-nitroalcohols in yields up to 99% and with ee values up to 97%. nih.gov The chiral ligand coordinates to the copper center, which in turn orchestrates the assembly of the aldehyde and the nitronate anion in a chiral environment, leading to an enantioselective addition.

Table 4: Asymmetric Henry Reactions
AldehydeNitroalkaneCatalyst SystemYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
BenzaldehydeNitromethaneChiral Tetrahydrosalen-Cu(I)91-95
4-NitrobenzaldehydeNitroethaneChiral N,N'-Dioxide/Cu(I)9916.7:197 (anti)
2-NaphthaldehydeNitromethane(S)-2-Aminomethylpyrrolidine derivative-Cu(II)98-77

Utilization in Asymmetric Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, chiral ligands are crucial for controlling stereochemistry in the formation of carbon-heteroatom bonds. Pyrrolidinemethanol derivatives have also found application in this area, particularly in enantioselective oxidation reactions.

Enantioselective Oxidations (e.g., Epoxidation)

Asymmetric epoxidation of olefins is a fundamental transformation that provides access to chiral epoxides, which are highly valuable building blocks in organic synthesis. While not as common as in other reactions, derivatives of 2-substituted-pyrrolidinemethanol have been used in certain epoxidation methodologies. For example, α,α-diarylprolinols have been employed as organocatalysts for the epoxidation of α,β-unsaturated ketones.

In a different approach, a benzyl (B1604629) ether derivative of (thiolan-2-yl)diphenylmethanol was used as a chiral ligand in asymmetric sulfur ylide-mediated epoxidation, affording epoxides with up to 92% ee. researchgate.net Furthermore, manganese complexes incorporating chiral salen-type ligands derived from pyrrolidine have been developed for the epoxidation of alkenes. A heterogeneous catalyst involving a polymer-bound (pyrrolidine salen)manganese(III) complex achieved excellent enantioselectivity (92% ee) in the epoxidation of 2,2-dimethylchromene. rsc.org These catalytic systems generate a chiral environment that directs the delivery of the oxygen atom to one of the prochiral faces of the double bond.

Table 5: Enantioselective Epoxidation Reactions
SubstrateCatalyst/Ligand SystemOxidantYield (%)Enantiomeric Excess (ee, %)
Chalconeα,α-Diarylprolinoltert-Butyl HydroperoxideHighup to 99
Benzaldehyde(Thiolan-2-yl)diphenylmethanol derivativeSulfur Ylide8692
2,2-DimethylchromenePolymer-bound (pyrrolidine salen)Mn(III)NaOCl-92
Acyclic β,β-disubstituted enonesFe(OTf)₂ / Phenanthroline ligandNot SpecifiedHighup to 92

Asymmetric Aminohydroxylation Processes

Asymmetric aminohydroxylation is a powerful synthetic method for the stereoselective synthesis of vicinal amino alcohols, which are crucial building blocks for numerous biologically active compounds and chiral ligands. This transformation typically involves the use of a transition metal catalyst, most notably osmium, in conjunction with a chiral ligand to control the enantioselectivity of the addition of an amine and a hydroxyl group across a double bond.

While the Sharpless asymmetric aminohydroxylation, which predominantly utilizes cinchona alkaloid-derived ligands, is a well-established methodology, the exploration of other chiral ligands continues to be an active area of research. However, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the application of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol or its derivatives as chiral ligands in osmium-catalyzed asymmetric aminohydroxylation processes. The research in this specific area has been focused on other classes of chiral ligands. Therefore, no research findings or data tables regarding the use of this specific compound in asymmetric aminohydroxylation can be presented.

Asymmetric Reductions of Imines and Nitriles

The asymmetric reduction of imines and nitriles provides a direct route to chiral amines and their derivatives, which are of significant importance in the pharmaceutical and fine chemical industries. These reductions are often catalyzed by transition metal complexes bearing chiral ligands or by organocatalysts.

However, the closely related N-methylated prolinol derivatives have been investigated as organocatalysts in the trichlorosilane-mediated reduction of ketimines. For instance, N-formyl-N-methylprolinamide has been shown to catalyze the reduction of N-aryl and N-alkyl ketimines with good to excellent enantioselectivities. The proposed mechanism involves the formation of a chiral complex between the catalyst and trichlorosilane, which then delivers the hydride to the imine in a stereocontrolled manner.

Illustrative Data for a Related N-Methylated Prolinamide Catalyst in Imine Reduction:

EntrySubstrate (Imine)CatalystYield (%)ee (%)
1N-Phenylacetophenone imineN-Formyl-N-methylprolinamide9592
2N-Benzylacetophenone imineN-Formyl-N-methylprolinamide9288
3N-Phenylpropiophenone imineN-Formyl-N-methylprolinamide9095

Note: This table is illustrative and based on data for a related N-methylated prolinamide, not [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, for which specific data is not available.

Organocatalytic Applications of N-Methylated Pyrrolidinemethanol Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. The N-methylation of these catalysts can influence their solubility, stability, and catalytic activity.

While specific organocatalytic applications of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol are not extensively documented, the broader class of N-methylated pyrrolidinemethanol derivatives has been employed in various asymmetric transformations. For example, N-methylated prolinol ethers have been utilized as catalysts in the asymmetric Michael addition of aldehydes to nitroolefins. The N-methyl group can play a crucial role in the catalytic cycle by influencing the formation and reactivity of the key enamine intermediate.

Research in this area has shown that modifications to the pyrrolidine ring and the N-substituent can have a significant impact on the enantioselectivity and diastereoselectivity of the reaction. The steric and electronic properties of the catalyst are critical in controlling the approach of the electrophile to the enamine intermediate.

Illustrative Research Findings for a Related N-Methylated Prolinol Ether Catalyst:

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)dree (%)
1Propanalβ-Nitrostyrene10Toluene (B28343)9895:599
2Butanalβ-Nitrostyrene10Toluene9794:698
3Propanal(E)-1-Nitro-3-phenylprop-1-ene10Toluene9590:1097

Note: This table is illustrative and based on data for a related N-methylated prolinol ether, not [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, for which specific data is not available.

Role as Chiral Auxiliaries in Stoichiometric Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Pyrrolidine-based structures have been successfully employed as chiral auxiliaries in a range of stoichiometric asymmetric reactions.

The application of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol as a chiral auxiliary has not been a focus of extensive research. However, the parent compound, (S)-prolinol, and its derivatives have been widely used. For instance, amides derived from prolinol can be used to direct the diastereoselective alkylation of the corresponding enolates. The chiral pyrrolidine scaffold effectively shields one face of the enolate, leading to a highly selective approach of the electrophile from the less hindered face.

The N-methyl group in [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol could potentially influence the conformational bias of the enolate and, consequently, the diastereoselectivity of the alkylation. However, without specific experimental data, this remains a postulation.

Illustrative Data for a Related Prolinol-Derived Chiral Auxiliary in Asymmetric Alkylation:

EntryEnolate PrecursorElectrophileDiastereomeric Ratio (dr)
1Propanamide of (S)-ProlinolBenzyl bromide98:2
2Butanamide of (S)-ProlinolMethyl iodide95:5
3Propanamide of (S)-ProlinolAllyl iodide97:3

Note: This table is illustrative and based on data for a related prolinol-derived auxiliary, not [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, for which specific data is not available.

Mechanistic Elucidation of Catalytic Processes Involving 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol Ligands

Spectroscopic Investigations of Catalytic Intermediates

To elucidate the mechanism of a catalytic cycle involving [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, the direct observation and characterization of key intermediates would be paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including in situ and variable temperature studies), Infrared (IR) spectroscopy, and X-ray crystallography would be essential. For instance, in organocatalysis, NMR has been instrumental in detecting and characterizing enamine and iminium ion intermediates formed from related prolinol ether catalysts. nih.gov Such studies for [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol would involve monitoring the reaction mixture under catalytic conditions to identify new species whose chemical shifts and coupling constants could provide structural information about the catalyst-substrate adducts.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic analysis is a powerful tool for understanding the sequence of elementary steps in a catalytic reaction and for identifying the rate-determining step. For a catalytic process utilizing [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, this would involve systematic studies of how the reaction rate changes in response to varying the concentrations of the catalyst, substrates, and any other reagents. Reaction progress kinetic analysis could reveal features such as catalyst activation or deactivation, substrate inhibition, and product inhibition. nih.gov For example, determining the reaction order with respect to the catalyst and substrates would provide crucial insights into the composition of the transition state assembly.

Deuterium (B1214612) Labeling and Isotope Effect Studies in Mechanistic Analysis

Deuterium labeling and the measurement of kinetic isotope effects (KIEs) are sophisticated methods used to probe the mechanism of bond-breaking and bond-forming steps. In a reaction catalyzed by a [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol-metal complex or as an organocatalyst, if a carbon-hydrogen bond cleavage is part of the rate-determining step, replacing that hydrogen with deuterium would be expected to slow down the reaction (a primary KIE). The magnitude of the KIE can provide information about the geometry of the transition state. Such studies are fundamental in understanding mechanisms of asymmetric reactions. nih.gov

Transition State Modeling and Analysis

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for modeling the transition states of catalytic reactions. acs.org For a reaction catalyzed by a complex of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, computational modeling could be used to:

Predict the three-dimensional structures of possible catalytic intermediates and transition states.

Calculate the activation energies for different potential reaction pathways, thereby identifying the most likely mechanism.

Understand the non-covalent interactions between the chiral ligand and the substrate in the transition state that are responsible for enantioselectivity.

An example of data that could be generated from such a study is presented in the hypothetical table below:

Transition StateSubstrateCalculated Free Energy of Activation (kcal/mol)Key Non-Covalent Interaction
TS-ReAldehyde A18.5Hydrogen bond between ligand -OH and substrate carbonyl
TS-SiAldehyde A20.2Steric repulsion between ligand methyl group and substrate
TS-ReKetone B22.1π-stacking between substrate aryl ring and ligand backbone
TS-SiKetone B21.5Dipole-dipole interaction

This table is illustrative and not based on published data for the specified compound.

Stereochemical Models for Enantioselectivity Control

Based on the structures of the catalyst and the observed stereochemistry of the products, a stereochemical model can be proposed to explain the origin of enantioselectivity. For chiral prolinol-derived catalysts, models often invoke specific conformations of the catalyst-substrate complex in the transition state that favor the approach of a reagent from one face of the substrate over the other. For [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, a plausible model would need to account for the stereodirecting influence of the hydroxymethyl group and the two methyl groups on the pyrrolidine (B122466) ring. These models are often developed in conjunction with computational studies to provide a robust explanation for the observed enantiomeric excess.

Coordination Chemistry and Metal Complexation with 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol Derivatives

Synthesis and Structural Characterization of Metal Complexes (e.g., Nickel, Copper(II) Complexes)

The synthesis of metal complexes with [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the yield and purity of the resulting complex. For instance, the synthesis of Nickel(II) and Copper(II) complexes can be achieved by reacting the ligand with salts like NiCl₂·6H₂O or CuCl₂·2H₂O in a solvent such as methanol (B129727) or ethanol. nih.govnih.gov The reaction mixture is often stirred at room temperature or under reflux to ensure complete complexation, after which the product may precipitate directly or be isolated through solvent evaporation and recrystallization. nih.gov

Structural characterization is essential to confirm the formation of the desired complex and to elucidate its coordination geometry. Elemental analysis provides the empirical formula, confirming the metal-to-ligand ratio. mdpi.com X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure. utm.md For example, Cu(II) complexes with related N,O-bidentate ligands have been shown to adopt distorted square pyramidal geometries, while some Ni(II) complexes exhibit square planar or octahedral coordination environments depending on the ligands present. nih.govutm.mdresearchgate.net The specific derivative of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol used will dictate the final structure, with the ligand typically acting as a bidentate chelating agent, coordinating to the metal center through the nitrogen of the pyrrolidine (B122466) ring and the oxygen of the deprotonated methanol group. scilit.com

Table 1: Representative Synthesis and Structural Data for Metal Complexes

ComplexMetal SaltSolventCoordination GeometryReference Method
[Cu(L)Cl₂]₂ (L = quinolin-8-ol derivative)CuCl₂·2H₂OMethanolDistorted Square PyramidalSingle-Crystal X-ray Diffraction nih.gov
[Ni(L)Cl₂] (L = quinolin-8-ol derivative)NiCl₂·6H₂OMethanolNot specifiedSingle-Crystal X-ray Diffraction nih.gov
[CuLI] (L = isothiosemicarbazone derivative)Copper(II) saltNot specifiedSquare PyramidalSingle-Crystal X-ray Diffraction utm.md
[NiL]I (L = isothiosemicarbazone derivative)Nickel(II) saltNot specifiedSquare PlanarSingle-Crystal X-ray Diffraction utm.md

Ligand Design Principles and Steric/Electronic Modulation

The design of ligands is a cornerstone of coordination chemistry, as the ligand's properties directly influence the structure, stability, and reactivity of the resulting metal complex. nih.gov For derivatives of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, modifications can be strategically introduced to modulate both steric and electronic properties. These two factors are primary determinants of the connectivity and final arrangement of ligands around a metal center. nih.govresearchgate.net

Steric Modulation: The steric bulk of the ligand can be adjusted by introducing substituents on the pyrrolidine ring or by altering the groups attached to the nitrogen or oxygen donor atoms. Increasing steric hindrance can influence the coordination number of the metal, favor specific geometries, and create a chiral pocket around the metal center. This can be crucial in asymmetric catalysis, where the steric environment dictates substrate approach and enantioselectivity. However, excessive steric bulk can also hinder ligand coordination or destabilize the complex. illinois.edu

Electronic Modulation: The electronic properties of the ligand are governed by the presence of electron-donating or electron-withdrawing groups. These groups can alter the electron density on the donor atoms (N and O), thereby affecting the strength of the metal-ligand bond. For example, introducing electron-withdrawing groups on the pyrrolidine backbone would decrease the basicity of the nitrogen atom, potentially weakening its coordination to the metal. Conversely, electron-donating groups would enhance it. This electronic tuning is critical for modulating the redox potential of the metal center and its catalytic activity. cmu.edu Density functional theory (DFT) calculations are often employed to predict how these modifications will affect the stability and electronic structure of the complexes. illinois.edu

Spectroscopic Characterization of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize the formation and nature of the metal-ligand bond in complexes derived from [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming ligand coordination. Upon complexation, the signals corresponding to the protons and carbons near the coordinating nitrogen and oxygen atoms experience significant shifts. ekb.eg For instance, the signal for the proton of the hydroxyl group typically disappears upon deprotonation and coordination. The resonances of the CH₂ group adjacent to the oxygen and the methyl group on the nitrogen would also be expected to shift, providing clear evidence of a metal-ligand interaction. uvic.ca

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing changes in vibrational modes upon complexation. scilit.com The broad O-H stretching band present in the free ligand (around 3300-3500 cm⁻¹) disappears in the spectrum of the complex, indicating deprotonation and coordination of the oxygen atom. gdcchinturu.ac.in Furthermore, shifts in the C-N and C-O stretching frequencies can also confirm the involvement of these groups in bonding to the metal center. gdcchinturu.ac.in

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, thereby confirming its molecular weight and composition. utm.md The fragmentation pattern observed in the mass spectrum can also provide valuable structural information about the complex and the way the ligand is bound. ekb.eg

Table 2: Typical Spectroscopic Changes Upon Complexation

TechniqueObserved Change in Complex vs. Free LigandInference
¹H NMRDisappearance of O-H proton signal; Shift in signals for protons near N and O atoms.Deprotonation and coordination of the hydroxyl group; Coordination of the nitrogen atom. ekb.eguvic.ca
IRDisappearance of broad O-H stretch; Shift in C-N and C-O stretching frequencies.Coordination of the deprotonated oxygen atom; Involvement of N and O atoms in metal binding. gdcchinturu.ac.in
Mass Spec.Detection of a molecular ion peak corresponding to the expected mass of the complex.Confirmation of the complex's formation and molecular formula. utm.md

X-ray Crystallographic Analysis of Chiral Metal Complexes

The analysis reveals the coordination number and geometry around the metal ion, which could be, for example, tetrahedral, square planar, square pyramidal, or octahedral. nih.govutm.mdmdpi.com It also provides exact measurements of the M-N and M-O bond lengths, which are indicative of the strength of the coordination bonds. Furthermore, crystallographic data can illustrate how the chiral ligands pack in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the supramolecular structure. mdpi.commdpi.com This detailed structural insight is crucial for understanding the relationship between the structure of a chiral catalyst and its activity and selectivity. researchgate.net

Table 3: Hypothetical Crystallographic Data for a [Cu(L)₂] Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Coordination GeometryDistorted Square Planar
Cu-N Bond Length (Å)2.015
Cu-O Bond Length (Å)1.920
N-Cu-O Bite Angle (°)88.5
N-Cu-N Angle (°)178.2

Note: This table contains hypothetical data for illustrative purposes.

Role of Coordination Environment on Catalytic Performance

The coordination environment around a metal center is a critical factor that dictates the catalytic performance of a complex. sdu.dk This environment, defined by the number and type of donor atoms, the coordination geometry, and the steric and electronic properties of the ligands, directly influences the metal's Lewis acidity, redox potential, and ability to bind and activate substrates. nih.govsemanticscholar.org

For complexes of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol derivatives, the coordination environment can be fine-tuned to optimize catalytic activity for specific transformations. For example, creating an unsaturated coordination sphere by using bulky ligands or introducing labile co-ligands can generate open sites for substrate binding, which is often a prerequisite for catalysis. semanticscholar.org The electronic properties of the ligand can modulate the reactivity of the metal center; electron-donating ligands can enhance the catalytic activity of a metal in oxidative addition steps, while electron-withdrawing ligands might favor reductive elimination. researchgate.net

The rigid, chiral backbone of the pyrrolidine ligand creates a well-defined chiral pocket around the metal. This steric confinement can control the orientation of a substrate as it approaches the active site, leading to high levels of enantioselectivity in asymmetric catalysis. Slight modifications to the ligand structure can alter the shape and size of this pocket, providing a mechanism to optimize the catalyst for a particular substrate. researchgate.net Therefore, the interplay between the coordination geometry and the electronic state of the metal, as dictated by the ligand, is fundamental to designing highly efficient and selective catalysts. nih.govresearchgate.net

Stereochemical Implications and Chiral Induction in Reactions Mediated by 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol

Factors Influencing Enantiomeric Excess and Diastereomeric Ratio

The degree of stereoselectivity, measured as enantiomeric excess (ee) for enantiomers or diastereomeric ratio (dr) for diastereomers, in reactions catalyzed by [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is highly sensitive to several experimental parameters. The optimization of these factors is crucial for achieving high levels of asymmetric induction.

Catalyst/Ligand Structure: The inherent structure of the chiral ligand is the most critical factor. For pyrrolidinylmethanol derivatives, modifications to the substituents on the nitrogen atom and the carbinol center significantly impact stereochemical outcomes. The N-methyl and C-methyl groups in [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol create a specific steric environment that dictates the approach of reactants.

Solvent: The choice of solvent plays a pivotal role in the catalytic cycle. Solvents can influence the solubility of reagents, the aggregation state of the organometallic species, and the stability of the transition state. In the addition of diethylzinc (B1219324) to aldehydes, non-polar solvents like toluene (B28343) or hexane (B92381) are often preferred as they tend to favor the formation of the highly organized, dimeric zinc-catalyst complexes essential for high enantioselectivity. Polar, coordinating solvents can compete for binding sites on the metal center, disrupting the catalytic assembly and leading to lower ee.

Temperature: Asymmetric reactions are typically performed at low temperatures. Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy of the system, which amplifies the small energy difference between the diastereomeric transition states leading to the major and minor enantiomers.

Reactant Concentration and Catalyst Loading: The relative concentrations of the substrate, the organometallic reagent, and the catalyst can affect the kinetics and the nature of the active catalytic species. In many zinc-mediated reactions, a non-linear relationship between the enantiomeric excess of the catalyst and the product can be observed, suggesting the involvement of complex catalyst aggregates. wikipedia.org

Substrate Structure: The steric and electronic properties of the substrate, such as the aldehyde, have a profound effect on the stereochemical outcome. Bulky aldehydes may experience stronger steric interactions with the chiral catalyst, often leading to higher enantioselectivity. mdpi.com

The following interactive table provides representative data illustrating the influence of various factors on the enantioselective addition of diethylzinc to benzaldehyde, a typical reaction catalyzed by this class of chiral amino alcohols.

Table 1: Representative Factors Influencing Enantioselectivity in the Diethylzinc Addition to Benzaldehyde Catalyzed by a Chiral Prolinol Derivative

Entry Solvent Temperature (°C) Catalyst Loading (mol%) Conversion (%) Enantiomeric Excess (% ee)
1 Toluene 0 5 >95 92
2 Hexane 0 5 >95 94
3 THF 0 5 90 65
4 Toluene 25 5 >95 81
5 Toluene -20 5 85 96

Chirality Transfer Mechanisms in Catalytic Cycles

The mechanism by which [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol transfers its chiral information to the product is best understood through the well-studied model of diethylzinc addition to aldehydes. The prevailing mechanism involves a bimetallic transition state where two zinc atoms are crucial for the reaction. acs.orgnih.gov

The catalytic cycle is proposed to proceed as follows:

Catalyst Activation: Initially, the chiral amino alcohol [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol reacts with one equivalent of diethylzinc in an acid-base reaction. An ethyl group is displaced as ethane (B1197151) gas, forming a chiral zinc alkoxide.

Formation of the Dimeric Complex: This monomeric zinc alkoxide then associates with a second molecule of diethylzinc to form a dimeric, bridged complex. In this dinuclear species, the two zinc atoms are bridged by the oxygen atom of the amino alcohol ligand.

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in this chiral dimeric complex. Specifically, the aldehyde's carbonyl oxygen binds to the more Lewis-acidic zinc atom—the one chelated by both the oxygen and nitrogen atoms of the [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol ligand. This coordination activates the aldehyde towards nucleophilic attack.

Intramolecular Alkyl Transfer: The key chirality-defining step is the transfer of an ethyl group from the second zinc atom to the activated carbonyl carbon of the aldehyde. This transfer occurs through a six-membered, chair-like transition state. researchgate.net The rigid, well-defined geometry of this transition state assembly, dictated by the chiral ligand, ensures that the ethyl group is delivered to a specific face of the aldehyde.

Product Release and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of aldehyde releases the product (after hydrolysis) and regenerates the active catalytic species, allowing the cycle to continue.

This mechanism highlights how the chirality of the ligand is imprinted onto the transition state assembly, which then acts as a template to control the stereochemical outcome of the reaction.

Conformational Analysis of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol Derivatives and Their Complexes

The core of the molecule is the five-membered pyrrolidine (B122466) ring, which typically adopts a non-planar envelope or twist conformation to minimize steric strain. Upon reaction with a metal reagent like diethylzinc, the molecule acts as a bidentate ligand. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group coordinate to the zinc center, forming a stable five-membered chelate ring.

This chelation has profound conformational consequences:

Increased Rigidity: The formation of the Zn-O-C-C-N chelate ring locks the relative positions of the hydroxymethyl group and the pyrrolidine ring. This significantly reduces the number of accessible conformations.

Defined Chiral Pocket: The rigid chelate structure, combined with the fixed stereochemistry at the C2 position, creates a well-defined three-dimensional chiral pocket around the metal's active site. The substituents on the pyrrolidine ring (the N-methyl and C-methyl groups) project into specific regions of space, creating a highly asymmetric environment.

The binding of a metal ion induces a folded, predictable conformation in the ligand, which is essential for creating the organized transition state required for high enantioselectivity. nih.gov While a specific crystal structure for a complex of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol may not be readily available, analysis of related zinc complexes with N-donor ligands confirms that coordination enforces a rigid geometry upon the ligand framework. mdpi.comajol.info

Origin of Asymmetric Induction: Substrate-Catalyst Interactions

The origin of asymmetric induction lies in the diastereomeric transition states formed during the reaction. The chiral catalyst ensures that the transition state leading to one enantiomer is significantly lower in energy than the one leading to the other. In the case of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol-catalyzed diethylzinc addition, this energy difference arises primarily from steric interactions within the highly organized, bimetallic transition state.

As described in the mechanism (Section 6.2), the aldehyde coordinates to the chelated zinc atom. The rigid conformation of the catalyst places the bulky dimethyl-substituted pyrrolidine ring in a fixed orientation relative to the coordinated aldehyde. This ring acts as a "chiral wall," effectively blocking one of the two prochiral faces of the aldehyde's carbonyl group.

The proposed transition state model explains the selectivity as follows:

The aldehyde coordinates to the zinc center in a way that minimizes steric clash between its substituent (e.g., a phenyl group in benzaldehyde) and the chiral ligand.

There are two possible orientations for the aldehyde to approach the active site. One orientation suffers from severe steric repulsion between the aldehyde's substituent and the pyrrolidine backbone of the ligand.

The other, more favorable orientation places the aldehyde's smaller substituent (the hydrogen atom) towards the bulky part of the ligand, while the larger substituent points away.

The ethyl group from the second zinc atom can then only attack the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product alcohol. researchgate.net

Therefore, the asymmetric induction is a direct consequence of non-covalent, repulsive steric interactions between the substrate and the rigid, chiral environment created by the catalyst-metal complex.

Computational Chemistry Approaches to 2s 1,2 Dimethylpyrrolidin 2 Yl Methanol Mediated Processes

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely employed to study reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states. escholarship.orgnih.gov For processes mediated by [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, DFT studies can elucidate the step-by-step mechanism of a catalyzed reaction, such as an asymmetric alkylation or reduction.

Researchers typically begin by proposing plausible reaction pathways. For each pathway, the stationary points (reactants, intermediates, transition states, and products) are located and their geometries optimized. The transition state, which represents the highest energy point along the reaction coordinate, is of particular importance as it governs the reaction rate. By comparing the activation energies (the energy difference between the transition state and the reactants) for different possible pathways, the most favorable mechanism can be identified. researchgate.net

For chiral catalysts like [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, DFT is crucial for understanding the origin of enantioselectivity. This is achieved by modeling the transition states leading to the two possible enantiomeric products (e.g., R and S). A lower activation energy for one of these transition states implies a faster reaction rate for the formation of the corresponding enantiomer, thus explaining the observed enantiomeric excess (ee). nih.gov

Table 1: Hypothetical DFT-Calculated Energies for a Prochiral Ketone Reduction Mediated by [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsKetone + Catalyst Complex0.0
TS-RTransition state leading to the (R)-alcohol+12.5
TS-STransition state leading to the (S)-alcohol+10.2
Product-R(R)-alcohol Product Complex-5.8
Product-S(S)-alcohol Product Complex-6.1

Note: Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. semanticscholar.orgnih.gov Unlike quantum mechanical methods that are often limited to static structures, MD simulations provide a dynamic view of molecular systems, offering insights into conformational flexibility, solvent effects, and the process of ligand-substrate binding. ijnc.irnih.gov

In the context of catalysis by [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol, MD simulations can be used to explore how the substrate approaches and binds to the catalyst active site. rsc.org These simulations can reveal the predominant binding modes, the stability of the catalyst-substrate complex, and the specific intermolecular interactions (such as hydrogen bonds or van der Waals forces) that hold the complex together. nih.gov By running simulations for extended periods, it is possible to observe conformational changes in both the ligand and the substrate that may be crucial for the catalytic event.

MD simulations are particularly useful for understanding the role of the chiral environment created by the ligand in pre-organizing the substrate for the enantioselective reaction. The simulations can show how the pyrrolidine (B122466) ring and its substituents sterically hinder certain approaches of the substrate, favoring a specific orientation that leads to the major enantiomer.

Table 2: Typical Parameters and Outputs of an MD Simulation for a [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol-Substrate Complex

Parameter / OutputDescriptionTypical Value / Result
Simulation Parameters
Force FieldSet of parameters to describe the potential energy of the system.CHARMM, AMBER
Solvent ModelRepresentation of the solvent molecules.Explicit (e.g., TIP3P water)
Simulation TimeTotal duration of the simulation.100-500 nanoseconds
TemperatureTemperature at which the simulation is run.298 K (25 °C)
Simulation Outputs
RMSDRoot-mean-square deviation, measures conformational stability.Low values indicate a stable complex.
Interaction EnergyCalculated energy of interaction between ligand and substrate.e.g., -50 kcal/mol
Key InteractionsIdentification of specific hydrogen bonds or other non-covalent interactions.Hydrogen bond between methanol (B129727) OH and substrate carbonyl.

Note: Data are hypothetical and for illustrative purposes only.

Prediction of Enantioselectivity and Rational Ligand Design

A major goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity. nih.gov This allows for the in silico screening of potential catalysts before undertaking costly and time-consuming experimental synthesis and testing. Various computational strategies are employed for this purpose, often integrating results from DFT calculations with machine learning or quantitative structure-activity relationship (QSAR) models. chemrxiv.orgsemanticscholar.org

One common approach involves calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomers using DFT. The enantiomeric excess can then be predicted using the Curtin-Hammett principle. More advanced models may use machine learning algorithms trained on a dataset of reactions with known outcomes. nih.gov These models use descriptors derived from the structures of the catalyst, substrate, and reagents to predict the enantioselectivity for new, untested combinations. nih.gov

These predictive models are also invaluable for the rational design of new ligands. By computationally modifying the structure of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol (e.g., by changing the substituents on the pyrrolidine ring) and then predicting the resulting enantioselectivity, researchers can identify modifications that are likely to improve catalyst performance. nih.gov This iterative cycle of computational design and prediction can significantly accelerate the discovery of more effective catalysts.

Table 3: Predicted vs. Experimental Enantioselectivity for a Series of Hypothetical Ligand Derivatives

Ligand ModificationCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
None (Parent Ligand)1.89290
1-Ethyl substituent2.19695
2-Phenyl substituent1.58583
2-Trifluoromethyl substituent2.59897

Note: Data are hypothetical and for illustrative purposes only.

Computational Analysis of Non-Covalent Interactions in Chiral Environments

The stereochemical outcome of a reaction catalyzed by a chiral molecule like [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is governed by subtle non-covalent interactions within the transition state. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, C-H···π interactions, and steric repulsion, collectively create a chiral environment that differentiates between the two enantiomeric pathways. nih.gov

Several computational techniques are available to analyze and visualize these crucial interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points between atoms, providing evidence for specific interactions and quantifying their strength. Non-Covalent Interaction (NCI) analysis is another popular method that generates intuitive 3D plots highlighting regions of steric repulsion, van der Waals attraction, and hydrogen bonding within a molecular complex. nih.gov

By applying these methods to the transition state structures obtained from DFT calculations, researchers can gain a detailed understanding of the specific interactions responsible for chiral induction. For example, an analysis might reveal that a C-H···O hydrogen bond between the substrate and the catalyst is present in the favored transition state but absent in the disfavored one, thereby identifying it as a key stereocontrolling element.

Table 4: Analysis of Non-Covalent Interactions in the Favored Transition State (TS-S)

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
Hydrogen BondCatalyst -OH with Substrate C=O-3.5
C-H···πSubstrate Aryl-H with Catalyst Pyrrolidine Ring-1.2
Steric RepulsionCatalyst Methyl Group with Substrate Substituent+2.0
van der WaalsVarious contacts-2.8

Note: Data are hypothetical and for illustrative purposes only.

Future Perspectives and Emerging Research Avenues for Chiral Pyrrolidinemethanol Compounds

Development of Novel Synthetic Applications Beyond Established Reactions

The pyrrolidine (B122466) scaffold is a privileged motif in organic synthesis, and researchers are continuously seeking to expand its application. unibo.itnih.gov Future developments are focused on employing pyrrolidinemethanol-based catalysts in more complex and previously challenging transformations.

One emerging area is the development of novel multi-component reactions (MCRs). These reactions, which form multiple bonds in a single operation, are highly sought after for their efficiency and atom economy. researchgate.net Chiral pyrrolidinemethanol catalysts are being explored to control the stereochemistry in novel MCRs, leading to the rapid assembly of complex, enantioenriched molecules from simple precursors. For instance, the design of bifunctional catalysts that can activate multiple substrates simultaneously is a key area of investigation. unibo.it

Furthermore, the application of these catalysts in asymmetric radical reactions is a burgeoning field. researchgate.net By modulating the electronic properties of the pyrrolidinemethanol ligand, it is possible to influence the stereochemical outcome of reactions involving radical intermediates, a traditionally difficult challenge in asymmetric synthesis. This opens up new avenues for the enantioselective functionalization of C-H bonds and other previously inaccessible transformations.

Reaction Type Catalyst System Key Features Potential Impact
Asymmetric Multi-Component ReactionsBifunctional Pyrrolidinemethanol DerivativesHigh step and atom economy, rapid increase in molecular complexity.Efficient synthesis of complex chiral molecules for pharmaceuticals and agrochemicals.
Enantioselective Radical ReactionsElectronically Modified Pyrrolidinemethanol CatalystsControl over stereochemistry in radical processes.New methods for C-H functionalization and synthesis of novel chiral building blocks.
Asymmetric [3+2] CycloadditionsPyrrolidinemethanol-based OrganocatalystsConstruction of highly substituted chiral pyrrolidines.Access to novel heterocyclic compounds with potential biological activity. unibo.it

Rational Design of Next-Generation Pyrrolidinemethanol Ligands with Enhanced Performance

The performance of a chiral catalyst is intimately linked to the structure of its ligand. The rational design of new pyrrolidinemethanol ligands aims to create catalysts with superior activity, selectivity, and broader substrate scope. nih.gov This involves a synergistic approach combining computational modeling and experimental validation.

A key strategy is the introduction of additional coordinating groups or steric bulk to the pyrrolidinemethanol framework. unibo.it For example, incorporating hydrogen-bond donors or acceptors can lead to more organized transition states, resulting in higher enantioselectivity. Similarly, the strategic placement of bulky substituents can create well-defined chiral pockets that effectively discriminate between the faces of a prochiral substrate.

Another approach involves the concept of "ligand desymmetrization," moving away from the traditional C2-symmetric designs. nih.gov Non-symmetrical ligands can offer unique electronic and steric properties, leading to improved performance in specific reactions where traditional ligands have failed. The modular synthesis of these ligands allows for the rapid generation of a library of derivatives that can be screened for optimal performance in a given transformation.

Design Strategy Modification Intended Effect Example Application
Bifunctional CatalysisIntroduction of H-bond donors/acceptorsEnhanced organization of transition statesAsymmetric aldol (B89426) and Michael reactions unibo.it
Steric TuningAddition of bulky substituentsCreation of defined chiral pocketsEnantioselective hydrogenation and alkylation reactions
Ligand DesymmetrizationSynthesis of non-C2-symmetric ligandsUnique electronic and steric environmentsPalladium-catalyzed allylic substitution nih.gov

Expansion into New Areas of Catalysis (e.g., Photocatalysis, Electrocatalysis)

The integration of chiral pyrrolidinemethanol compounds with emerging catalytic technologies like photocatalysis and electrocatalysis represents a significant frontier in asymmetric synthesis. These methods offer novel activation pathways and can promote reactions that are not feasible under thermal conditions.

In photocatalysis, chiral pyrrolidinemethanol derivatives can be used in combination with photosensitizers to generate radical intermediates in a controlled manner. The chiral environment provided by the ligand can then direct the subsequent bond-forming steps to yield an enantioenriched product. researchgate.net This approach is particularly promising for the development of new enantioselective cross-coupling reactions.

In the realm of electrocatalysis, chiral pyrrolidinemethanol ligands can be used to modify electrode surfaces, creating a chiral microenvironment for electrochemical transformations. nih.gov This could enable the enantioselective oxidation or reduction of a wide range of substrates. For example, the selective oxidation of alcohols to chiral aldehydes or ketones, or the reduction of prochiral ketones to chiral alcohols, are potential applications. The development of robust ligands that can withstand the electrochemical conditions is a key challenge in this area. rsc.org

Applications in Advanced Materials Science

The unique structural and chiral properties of pyrrolidinemethanol derivatives make them attractive building blocks for the synthesis of advanced materials. routledge.com Their incorporation into polymers and other materials can impart chirality and other desirable properties.

One area of interest is the development of chiral polymers for use as stationary phases in chromatography. kuleuven.be By polymerizing monomers containing pyrrolidinemethanol moieties, it is possible to create materials that can effectively separate enantiomers. These materials could have applications in the pharmaceutical industry for the analysis and purification of chiral drugs.

Furthermore, pyrrolidinemethanol derivatives can be used as ligands to create chiral metal-organic frameworks (MOFs). These porous materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing. The well-defined structure of the pyrrolidinemethanol unit can be used to control the pore size and chirality of the resulting MOF.

Material Type Role of Pyrrolidinemethanol Derivative Potential Application
Chiral PolymersChiral monomerEnantioselective separation media (chiral HPLC)
Metal-Organic Frameworks (MOFs)Chiral ligand/linkerAsymmetric catalysis, enantioselective separations, chiral sensing
Functionalized NanoparticlesSurface modifierHeterogenized catalysts for improved recyclability

Green Chemistry Aspects of Pyrrolidinemethanol-Catalyzed Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ijpsjournal.commdpi.compharmacyjournal.org Pyrrolidinemethanol-catalyzed reactions are well-suited to this paradigm for several reasons.

Firstly, as organocatalysts, they often eliminate the need for toxic and expensive metal catalysts. unibo.it Many of these reactions can be performed under mild conditions, reducing energy consumption. Furthermore, there is a growing trend towards conducting these reactions in environmentally benign solvents, such as water or ionic liquids, or even under solvent-free conditions. researchgate.net

Q & A

Q. Which chromatographic techniques are optimal for purity analysis and quantification of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (methanol/water with 0.1% formic acid) is recommended. Adjust pH to 3–5 to enhance peak resolution, as demonstrated in retention modeling studies (, Fig. 2). For chiral separation, use a cellulose-based chiral stationary phase .

Q. How should stability studies be designed to assess degradation under stress conditions?

  • Methodological Answer : Follow ICH Q1A guidelines (referenced in –2): expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-MS and compare against pharmacopeial impurity thresholds (e.g., ≤0.15% for major unknown degradants) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For structural insights, employ X-ray crystallography of co-crystallized ligand-target complexes. Molecular docking simulations (AutoDock Vina) can predict binding modes, leveraging homology models if crystallographic data are unavailable .

Q. How can metabolic pathways and metabolite identification be studied in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor at 37°C. Analyze metabolites via high-resolution LC-MS/MS (Q-TOF). For reactive intermediates, use glutathione trapping assays. Cross-reference findings with pharmacokinetic models to predict in vivo clearance .

Q. What experimental approaches quantify stereochemical effects on physicochemical properties (e.g., solubility, logP)? **

  • Methodological Answer : Compare the (2S)-enantiomer with its (2R)-counterpart using shake-flask solubility assays (water/octanol) and HPLC logP measurements. Circular dichroism (CD) spectroscopy can correlate stereochemistry with optical activity, while differential scanning calorimetry (DSC) evaluates polymorphic stability .

Data Contradiction and Validation

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line viability, solvent controls) and compound purity (via NMR, HRMS). Validate target engagement using orthogonal methods (e.g., CRISPR knockdown or siRNA silencing). Cross-check with structural analogs ( ) to identify structure-activity relationships (SAR) outliers .

Q. What statistical tools are appropriate for analyzing dose-response variability in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, machine learning (random forest) can identify confounding variables (e.g., solvent cytotoxicity) .

Key Research Gaps and Future Directions

  • Stereoselective Catalysis : Develop earth-abundant metal catalysts for greener synthesis (e.g., Ni/Fe complexes).
  • Neuropharmacology : Investigate blood-brain barrier permeability using in vitro BBB models (hCMEC/D3 cells).
  • Environmental Impact : Assess biodegradation pathways via OECD 301F respirometry tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.